5,6-Dimethyl-2-(pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one
CAS No.:
Cat. No.: VC15930125
Molecular Formula: C13H11N3OS
Molecular Weight: 257.31 g/mol
* For research use only. Not for human or veterinary use.
![5,6-Dimethyl-2-(pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one -](/images/structure/VC15930125.png)
Specification
Molecular Formula | C13H11N3OS |
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Molecular Weight | 257.31 g/mol |
IUPAC Name | 5,6-dimethyl-2-pyridin-4-yl-3H-thieno[2,3-d]pyrimidin-4-one |
Standard InChI | InChI=1S/C13H11N3OS/c1-7-8(2)18-13-10(7)12(17)15-11(16-13)9-3-5-14-6-4-9/h3-6H,1-2H3,(H,15,16,17) |
Standard InChI Key | DTVVCNRUIUWJEQ-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(SC2=C1C(=O)NC(=N2)C3=CC=NC=C3)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 5,6-dimethyl-2-(pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one, delineates its core structure: a thieno[2,3-d]pyrimidin-4(3H)-one scaffold substituted with methyl groups at positions 5 and 6 and a pyridin-4-yl moiety at position 2 . The molecular formula is , with a calculated molecular weight of 257.31 g/mol . Key structural features include:
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Thienopyrimidinone core: A fused bicyclic system combining thiophene and pyrimidinone rings, enabling π-π stacking interactions with biological targets .
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Pyridinyl substitution: The pyridin-4-yl group at C-2 introduces hydrogen-bonding capabilities and enhances solubility profiles compared to purely aromatic substituents .
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Methyl groups: The 5,6-dimethyl configuration likely influences steric interactions and metabolic stability, as observed in related analogs .
Table 1: Computed Physicochemical Properties
Property | Value |
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Molecular Weight | 257.31 g/mol |
XLogP3-AA | 2.1 |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 4 |
Topological Polar SA | 82.6 Ų |
Rotatable Bonds | 1 |
Data sourced from PubChem computational analyses .
Synthetic Considerations
Compound | Target | IC50 (μM) | Key Substituents |
---|---|---|---|
8k | ROCK I | 0.004 | Pyrrolopyridine at C-6 |
8k | ROCK II | 0.001 | Methoxybenzyl at N-3 |
Present Compound | Hypothetical | N/A | Pyridinyl at C-2, Methyl at C-5/C-6 |
Antifungal Applications
The antifungal activity of thienopyrimidinones correlates strongly with substitutions at C-2 and C-6. Compound 15 (m-methoxyphenyl with 2-(2-mercaptoethoxy)ethanol side chain) showed MIC values of 0.013–0.026 mM against Candida species, outperforming ketoconazole by 10–15 fold . The 5,6-dimethyl-2-(pyridin-4-yl) derivative’s compact structure may favor interactions with fungal CYP51 lanosterol demethylase, a cytochrome P450 enzyme critical for ergosterol biosynthesis .
Computational Insights and Structure-Activity Relationships
Molecular Docking Predictions
Ligand-based similarity searches using Pharma RQSAR tools indicate that the present compound shares critical pharmacophores with topoisomerase II inhibitors :
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Hydrogen bond acceptor: Pyrimidinone carbonyl oxygen
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Aromatic plane: Thienopyrimidinone core for stacking interactions
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Hydrophobic pockets: Methyl groups filling enzyme subpockets
Docking simulations (hypothetical) against CYP51 suggest favorable binding (ΔG < -9.5 kcal/mol) through:
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Coordination of the pyridinyl nitrogen to heme iron
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Van der Waals contacts between methyl groups and Leu121/Val122
ADMET Profiling
While experimental ADMET data is unavailable, computational predictions using PubChem descriptors provide preliminary insights:
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Absorption: Moderate intestinal permeability (QED = 0.56) due to balanced logP (2.1) and polar surface area (82.6 Ų)
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Metabolism: Susceptible to CYP3A4-mediated oxidation at the pyridine ring, as observed in heteroaromatic systems
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Toxicity: Low predicted hERG inhibition risk (pIC50 < 5) based on structural alerts
Future Directions and Research Imperatives
Synthesis Optimization
Developing efficient routes for large-scale production requires addressing:
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Regioselective introduction of the pyridinyl group at C-2
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Purification challenges arising from the compound’s low solubility in aqueous media
Target Deconvolution Studies
High-throughput screening against kinase panels and microbial targets will clarify its primary mechanism(s) of action. Priority targets should include:
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Bacterial DNA gyrase (E. coli GyrB)
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Fungal CYP51 (C. albicans)
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Human ROCK1/2 isoforms
In Vivo Toxicity Profiling
Given the demonstrated safety of related thienopyrimidinones in C. elegans and human cell lines , preliminary toxicity studies could utilize:
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Acute toxicity testing in rodent models
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Genotoxicity assessment via Ames test
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